Cas no 938357-14-3 (5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid)
5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-2-[(2-fluorobenzyl)oxy]benzoic acid
- 5-chloro-2-[(2-fluorophenyl)methoxy]benzoic Acid
- 5-Chloro-2-((2-fluorobenzyl)oxy)benzoic acid
- BBL014113
- STK501029
- SEL10555408
- 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid
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- MDL: MFCD09716000
- Inchi: 1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
- InChI Key: CRMIZRYPUJTRSG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(=O)O)C=1)OCC1C=CC=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 313
- Topological Polar Surface Area: 46.5
5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 040108-500mg |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid |
938357-14-3 | 500mg |
$126.00 | 2023-09-11 | ||
| TRC | C023185-250mg |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid |
938357-14-3 | 250mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C023185-500mg |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid |
938357-14-3 | 500mg |
$ 300.00 | 2022-06-06 | ||
| TRC | C023185-1000mg |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic Acid |
938357-14-3 | 1g |
$ 480.00 | 2022-06-06 | ||
| A2B Chem LLC | AJ02263-500mg |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid |
938357-14-3 | >95% | 500mg |
$412.00 | 2024-07-18 | |
| A2B Chem LLC | AJ02263-1g |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid |
938357-14-3 | >95% | 1g |
$439.00 | 2024-07-18 | |
| A2B Chem LLC | AJ02263-5g |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid |
938357-14-3 | >95% | 5g |
$787.00 | 2024-07-18 | |
| A2B Chem LLC | AJ02263-10g |
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid |
938357-14-3 | >95% | 10g |
$1134.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749832-1g |
5-Chloro-2-((2-fluorobenzyl)oxy)benzoic acid |
938357-14-3 | 98% | 1g |
¥1246.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749832-5g |
5-Chloro-2-((2-fluorobenzyl)oxy)benzoic acid |
938357-14-3 | 98% | 5g |
¥3724.00 | 2024-04-24 |
5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid
Introduction to 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid (CAS No. 938357-14-3) in Modern Chemical and Pharmaceutical Research
5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid, identified by the chemical identifier CAS No. 938357-14-3, represents a significant compound in the realm of pharmaceutical and biochemical research. This benzoic acid derivative, characterized by its chloro and fluoro substituents, has garnered attention due to its versatile applications in drug discovery and molecular biology. The structural uniqueness of this compound, featuring a chloro group at the 5-position and a 2-fluorobenzyloxy moiety at the 2-position, imparts distinct chemical properties that make it a valuable candidate for various synthetic and therapeutic investigations.
The compound’s molecular structure, comprising a benzene ring substituted with a chloro group and an oxybenzyl chain linked to a fluorobenzyl group, contributes to its reactivity and potential biological activity. The presence of both electron-withdrawing and electron-donating groups enhances its interaction with biological targets, making it a promising scaffold for developing novel therapeutic agents. Recent studies have highlighted the compound’s role in modulating enzymatic pathways and interacting with specific protein receptors, which are critical in understanding disease mechanisms and designing targeted treatments.
In the context of contemporary pharmaceutical research, 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid has been explored for its potential in oncology, inflammation, and neurodegenerative diseases. The chloro substituent is known to enhance binding affinity to certain enzymes, while the fluorobenzyl moiety contributes to metabolic stability, key factors in drug development. Researchers have leveraged this compound to synthesize analogs with improved pharmacokinetic profiles, demonstrating its utility as a building block in medicinal chemistry.
One of the most compelling aspects of this compound is its application in designing small-molecule inhibitors. The structural features of 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid allow for selective binding to biological targets, minimizing off-target effects. For instance, studies have shown its efficacy in inhibiting certain kinases involved in cancer progression. The ability to fine-tune the compound’s structure by modifying the substituents has led to the discovery of lead compounds with enhanced therapeutic potential.
The synthesis of 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid involves multi-step organic reactions that highlight the compound’s synthetic accessibility. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can conduct experiments with high-fidelity results. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex aromatic framework of this molecule.
From a biochemical perspective, the compound’s interaction with enzymes and receptors has been extensively studied. Its ability to modulate signaling pathways has opened new avenues for therapeutic intervention. For example, researchers have investigated its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The structural similarity of 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid to known COX inhibitors suggests potential applications in developing anti-inflammatory drugs with improved efficacy and reduced side effects.
The growing interest in green chemistry has also influenced the synthesis of this compound. Researchers are increasingly adopting sustainable practices to minimize waste and reduce environmental impact. Techniques such as flow chemistry and biocatalysis have been explored to enhance the efficiency of producing 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid, aligning with global efforts to promote sustainable pharmaceutical manufacturing.
In conclusion, 5-Chloro-2-(2-fluorobenzyl)oxybenzoic Acid (CAS No. 938357-14-3) stands as a testament to the innovative spirit of modern chemical research. Its unique structural features and diverse applications make it a cornerstone in pharmaceutical development. As research continues to uncover new therapeutic possibilities, this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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